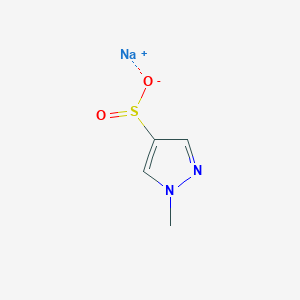

Sodium 1-methyl-1H-pyrazole-4-sulfinate

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the core of a vast class of derivatives that are pivotal in modern chemical research. biosynth.commyskinrecipes.com These compounds are recognized as versatile frameworks in numerous sectors of the chemical industry, including pharmaceuticals, agrochemicals, and materials science. biosynth.commyskinrecipes.com

The significance of pyrazole derivatives stems from their wide spectrum of biological and pharmacological activities, which include anti-inflammatory, antimicrobial, analgesic, anticancer, and antidiabetic properties. globalresearchonline.net This has made the pyrazole ring a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. myskinrecipes.com In the agrochemical sector, pyrazole derivatives are key intermediates for herbicides, insecticides, and fungicides. globalresearchonline.net Furthermore, their unique electronic and structural properties are leveraged in material science for the development of advanced functional materials like dyes and fluorescent substances. globalresearchonline.net The pyrazole ring is aromatic and can be readily functionalized, for example, through halogenation, nitration, and sulfonation, typically at the 4-position. globalresearchonline.net

Role of Sulfinate Compounds in Contemporary Organic Synthesis and Catalysis

Sulfinate compounds, particularly their salts like sodium sulfinates (RSO₂Na), are highly valued in contemporary organic synthesis for their versatile reactivity and stability. nih.gov Compared to more reactive sulfur reagents like sulfonyl chlorides, sulfinate salts are generally stable, odorless, and easy-to-handle solids. nih.gov They serve as powerful and flexible building blocks for the creation of a wide array of valuable organosulfur compounds. nih.govjmchemsci.com

The utility of sodium sulfinates is demonstrated by their ability to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.gov This allows them to be used as coupling partners in the formation of several key chemical bonds, including:

S–C bonds to form sulfones and sulfides. nih.gov

N–S bonds to generate sulfonamides. nih.gov

S–S bonds for the synthesis of thiosulfonates. nih.gov

This multifaceted reactivity has led to significant advancements in the synthesis of important molecular classes such as vinyl sulfones, allyl sulfones, and β-keto sulfones. nih.gov

Specific Research Context of Sodium 1-methyl-1H-pyrazole-4-sulfinate within Organosulfur Chemistry

This compound (CAS Number: 1138034-18-0) is a specific example of a heterocyclic sulfinate salt that combines the pyrazole nucleus with the reactive sulfinate functional group. myskinrecipes.combldpharm.com While extensive academic literature on this particular compound is not widely available, its position within organosulfur chemistry can be understood from its structure and the established reactivity of its components.

The compound serves as a precursor and building block in the synthesis of more complex organosulfur molecules. researchgate.net Its primary utility lies in reactions that form carbon-sulfur bonds, contributing to the development of diverse organosulfur compounds. The synthesis of such a compound would typically involve the sulfonation of the parent 1-methyl-1H-pyrazole, followed by a reduction or neutralization step to yield the sulfinate salt. A related precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, is a known solid chemical intermediate, suggesting a viable synthetic pathway. sigmaaldrich.com

Based on its hybrid structure, research involving this compound is explored in several areas. The presence of the pyrazole ring suggests potential applications in agrochemicals, with some research exploring its use in herbicide development. Furthermore, like many pyrazole derivatives, it has been investigated for potential antimicrobial properties. In the realm of synthetic chemistry, it has also been noted for its use as a reagent in peptide synthesis, where it can act as an organic buffer to improve reaction efficiency.

Properties

IUPAC Name |

sodium;1-methylpyrazole-4-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.Na/c1-6-3-4(2-5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZOSGFLSVGQME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138034-18-0 | |

| Record name | sodium 1-methyl-1H-pyrazole-4-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Sodium 1 Methyl 1h Pyrazole 4 Sulfinate

Fundamental Reactivity Patterns of Pyrazole (B372694) Sulfinates

Sodium 1-methyl-1H-pyrazole-4-sulfinate, as part of the broader class of sulfinate salts, displays a rich and varied reactivity. Its chemical behavior is largely dictated by the sulfinate group (-SO₂⁻), which can participate in reactions through distinct electronic pathways. The pyrazole ring, an aromatic N-heterocycle, primarily acts as a stable scaffold that can influence the electronic properties and steric environment of the sulfinate moiety.

A prominent feature of sulfinate chemistry is its participation in radical reactions through the formation of sulfonyl radicals (RSO₂•). researchgate.net Sodium sulfinates are excellent precursors for sulfonyl radicals, which can be generated via single-electron transfer (SET) processes. nih.gov This transformation is often initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.net

Recent studies have highlighted a catalyst-free approach where visible light irradiation can induce the formation of an electron donor-acceptor (EDA) complex between a sulfinate and a suitable electron acceptor, such as an N-amidopyridinium salt. nih.gov Upon photoexcitation, this complex undergoes SET to generate a sulfonyl radical. nih.govrsc.org The quantum yield measured in such systems can be greater than unity, suggesting the operation of a productive radical chain pathway that propagates the reaction. nih.gov

This radical generation is a key step enabling a variety of subsequent transformations. The resulting sulfonyl radical is an important intermediate for forming new carbon-sulfur and other bonds, making sulfinates like this compound valuable reagents in modern organic synthesis. researchgate.net

The ability to control reaction pathways to yield different products from the same set of starting materials is a significant goal in chemical synthesis. Pyrazole sulfinates exhibit such divergent reactivity, where slight modifications in reaction conditions can completely switch the mechanistic pathway between a one-electron (radical) and a two-electron (ionic) process. nih.gov

A compelling example is the reaction of sulfinates with N-amidopyridinium salts. nih.govrsc.org The outcome is entirely dependent on the presence or absence of light and base, as detailed in the table below.

| Condition | Mechanistic Pathway | Reaction Type | Product Type |

| Visible Light | One-electron (Radical) | Three-component sulfonative pyridylation of an alkene | β-Pyridyl Alkyl Sulfone |

| Base Catalysis | Two-electron (Ionic) | Cross-coupling / Nucleophilic Addition | C4-Sulfonylated Pyridine (B92270) |

This table illustrates the divergent reactivity of sulfinates with pyridinium (B92312) salts based on reaction conditions. nih.gov

In the presence of visible light, the reaction proceeds via the previously described EDA complex and subsequent radical pathway, leading to a three-component reaction that incorporates both the sulfonyl and pyridyl groups into an alkene. nih.gov Conversely, in the dark and with the addition of a catalytic amount of base, the reaction follows a two-electron pathway, resulting in the direct C4-sulfonylation of the pyridine ring. nih.gov This control over reaction manifolds allows for the selective synthesis of diverse molecular architectures from identical precursors, highlighting the synthetic versatility of sulfinate reagents. nih.govrsc.org This principle of temperature or reagent-controlled divergent synthesis is a powerful strategy in modern organic chemistry. nih.govrsc.org

Bond-Forming Reactions Involving the Sulfinate Moiety

The sulfinate group is a versatile functional handle for the construction of various organosulfur compounds. Its primary role is as a precursor to the sulfonyl group, enabling the formation of key structural motifs found in pharmaceuticals and functional materials.

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and pyrazole sulfinates serve as effective reagents for creating sulfonyl linkages (C-SO₂-R).

Vinyl and allylic sulfones are valuable synthetic intermediates due to their reactivity as Michael acceptors and their participation in various cycloaddition and cross-coupling reactions. nih.govwikipedia.org this compound can be used to synthesize these structures, typically through radical-mediated pathways.

The sulfonyl radical generated from the pyrazole sulfinate can add across alkenes and alkynes. For instance, the reaction with terminal alkynes can yield vinyl sulfones. A notable application involves the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides (which can be derived from sulfinates) to produce vinyl sulfones under radical conditions. researchgate.net

Allylic sulfones can be synthesized via the allylic sulfonylation of tertiary allylic electrophiles, a reaction that has been achieved using molybdenum catalysis. researchgate.net Additionally, the reduction of allylic hydroxy phenyl sulfones with reagents like samarium diiodide provides a pathway to desulfonylated allylic alcohols, demonstrating the synthetic utility of the allylic sulfone intermediate. nih.gov

Table: Examples of Substrates for Vinyl and Allylic Sulfone Synthesis

| Reactant Class | Sulfonylating Agent Source | Product Motif | Key Features |

| Alkenes/Alkynes | Sodium Sulfinate | Vinyl Sulfone | Radical addition to C-C multiple bonds |

| β-Nitrostyrenes | Sulfonyl Hydrazide | Vinyl Sulfone | Denitrative cross-coupling |

| Allylic Electrophiles | Sodium Sulfinate | Allylic Sulfone | Transition-metal catalyzed substitution |

This table summarizes common strategies for synthesizing vinyl and allylic sulfones using sulfinate-derived reagents.

While sulfinates (RSO₂⁻) are direct precursors to sulfonyl compounds, their involvement in sulfenylation—the formation of a C-S-R linkage—is less direct but possible under specific conditions. nih.gov Sodium sulfinates can serve as precursors to sulfenylating agents through disproportionation or redox manipulations. For example, a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates can generate thiosulfonates (R-S-SO₂-R), which are effective sulfenylating reagents. nih.gov These thiosulfonates can then react with nucleophiles, including thiols, to form unsymmetrical disulfides.

The direct C-H sulfenylation of electron-rich heterocycles like indoles and pyrroles is a valuable transformation for introducing sulfur functional groups. nih.gov While many methods employ thiols or disulfides as the sulfenylating agent, the underlying principle of C-S bond formation at specific positions of a heterocycle is relevant. nih.govrsc.org For pyrazoles, DMSO-promoted reactions with thiols can achieve regioselective C-4 sulfenylation via a proposed radical pathway, underscoring the feasibility of forming C-S bonds at the same position where the sulfinate group resides in this compound. rsc.orgresearchgate.net

Nitrogen–Sulfur (N–S) Bond Formation (Sulfonamide Synthesis)

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis from sodium sulfinates is a well-established transformation. nih.govnih.gov

Sodium sulfinates can be coupled with amines and azoles to form sulfonamides through oxidative methods. nih.gov One common approach involves the use of N-halosuccinimides (NBS or NIS) as mediators to facilitate the direct S-N bond formation between azoles and sodium sulfinates at ambient temperature. researchgate.net This method is effective for a variety of azoles, including benzimidazoles and triazoles. nih.govresearchgate.net However, in the case of pyrazoles, this reaction can sometimes lead to halogenation-sulfonylation at the 4-position of the pyrazole ring. nih.gov

The synthesis of pyrazole-4-sulfonamides can also be achieved by first converting the pyrazole to a pyrazole-4-sulfonyl chloride using chlorosulfonic acid, followed by reaction with an amine. nih.gov

| Azole/Amine | Sulfinate/Reagent | Conditions | Product | Reference |

| Benzotriazole | Sodium arylsulfinates | NIS or NBS, CH₃CN, rt | N-Sulfonylbenzotriazoles | nih.govresearchgate.net |

| 2-Phenylethylamine | Pyrazole-4-sulfonyl chloride | DIPEA, DCM, 25-30 °C | N-phenethyl-pyrazole-4-sulfonamide | nih.gov |

Table 3: Synthesis of Sulfonamides from Azoles and Amines.

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides from sodium sulfinates, avoiding the need for chemical oxidants. researchgate.netsemanticscholar.org An efficient protocol for the electrochemical oxidative amination of sodium sulfinates has been developed using a simple undivided cell. researchgate.netsemanticscholar.orgresearchgate.net This process often employs a substoichiometric amount of ammonium (B1175870) iodide (NH₄I), which serves as both a redox catalyst and a supporting electrolyte. researchgate.netsemanticscholar.org The reaction is compatible with a broad range of substrates, including primary and secondary amines (both aliphatic and aromatic) and aqueous ammonia. researchgate.netsemanticscholar.org This method represents an environmentally benign approach to forming N-S bonds. researchgate.net

The proposed mechanism involves the anodic oxidation of iodide to an active iodine species, which then reacts with the sodium sulfinate and the amine to form the sulfonamide, regenerating the iodide.

| Sulfinate | Amine | Conditions | Product Type | Reference |

| Sodium Arenesulfinates | Secondary Aliphatic/Aromatic Amines | Graphite electrodes, NH₄I, CH₃CN/H₂O, constant current | N,N-Disubstituted Sulfonamides | researchgate.netsemanticscholar.org |

| Sodium Alkanesulfinates | Primary Amines | Graphite electrodes, NH₄I, CH₃CN/H₂O, constant current | N-Substituted Sulfonamides | researchgate.netsemanticscholar.org |

Table 4: Electrochemical Synthesis of Sulfonamides.

Sulfur–Sulfur (S–S) Bond Formation (Thiosulfonate Synthesis)

Thiosulfonates are valuable organosulfur compounds that can be synthesized from sodium sulfinates through various methods. organic-chemistry.orguantwerpen.be A common strategy is the oxidative cross-coupling of thiols with sodium sulfinates. nih.gov This can be achieved using catalysts like iron(III) or copper(I) under aerobic conditions. nih.gov

Another approach is the disproportionation reaction of sodium sulfinates. google.com For instance, using boron trifluoride diethyl etherate (BF₃·OEt₂) as a promoter in dichloromethane, sodium sulfinates can undergo a disproportionate coupling to yield symmetrical thiosulfonates. nih.govgoogle.com This method is notable for not requiring a metal catalyst or external oxidants. google.com Catalyst-free methods for thiosulfonate synthesis in water have also been reported, offering a green and economically viable route. researchgate.netresearchgate.netnih.gov These reactions are believed to proceed through radical intermediates. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Sodium Sulfinate | Sodium Sulfinate | BF₃·OEt₂, DCM, 20-60 °C | Symmetrical Thiosulfonate | google.com |

| Thiol | Sodium Sulfinate | FeCl₃, O₂ (air), CH₃CN, 60 °C | Unsymmetrical Thiosulfonate | nih.gov |

| Sodium Sulfinate | - | H₂O, 100 °C | Symmetrical Thiosulfonate | researchgate.netnih.gov |

Table 5: Synthesis of Thiosulfonates from Sodium Sulfinates.

Mechanistic Insights into Pyrazole Sulfinate Transformations

The reactivity of sodium pyrazole sulfinate is largely governed by the generation of sulfonyl radicals (RSO₂•) or by its participation in coupling reactions. researchgate.net

In many of the bond-forming reactions, such as decarboxylative sulfonylation and certain thiosulfonate syntheses, the key step is the single-electron oxidation of the sulfinate anion (RSO₂⁻) to a sulfonyl radical. researchgate.netresearchgate.net This can be achieved photochemically, electrochemically, or by using chemical oxidants. nih.govresearchgate.net Once formed, the highly reactive sulfonyl radical can add to C-C multiple bonds, participate in radical-radical coupling, or be trapped by other species to form the final product. rsc.org

In the case of C-H functionalization directed by the pyrazole ring, the mechanism is typically distinct, involving coordination of the pyrazole nitrogen to a transition metal catalyst (e.g., palladium). nih.gov This coordination facilitates a cyclometalation step, where the catalyst oxidatively adds into a C-H bond on the alkyl substituent, forming a palladacycle intermediate. nih.gov Subsequent reductive elimination or other coupling steps lead to the functionalized product. nih.gov

For N-S bond formation via electrochemical oxidative amination, the mechanism is mediated by a redox catalyst. researchgate.netsemanticscholar.org For example, with NH₄I, the iodide anion is oxidized at the anode to generate an electrophilic iodine species. This species then reacts with the amine and the sulfinate, leading to the formation of the sulfonamide and regenerating the iodide ion to complete the catalytic cycle. researchgate.netsemanticscholar.org

The disproportionation of sodium sulfinates to thiosulfonates, for example when promoted by a Lewis acid like BF₃·OEt₂, is thought to involve the formation of a sulfinyl sulfone intermediate, which then undergoes further reactions to yield the thiosulfonate product. google.com Mechanistic studies on related systems suggest the involvement of sulfinyl radical disproportionation. researchgate.net

Understanding these varied mechanistic pathways—ranging from inner-sphere organometallic cycles to outer-sphere electron transfer and radical processes—is crucial for controlling the reactivity of this compound and designing new synthetic transformations. researchgate.netnih.govrsc.org

Single Electron Transfer (SET) Mechanisms

The reactivity of sodium sulfinates, including this compound, is frequently initiated by a single electron transfer (SET) process. In this mechanism, the sulfinate anion acts as an electron donor, transferring a single electron to a suitable oxidant. This oxidation event results in the formation of a sulfonyl radical, which is a key reactive intermediate for subsequent bond-forming reactions. The generation of sulfonyl radicals from various sodium sulfinates through SET has been extensively explored in the context of sulfonylation reactions. These reactions often proceed under mild conditions and demonstrate broad functional group tolerance.

The general process can be summarized as the oxidation of the RSO₂⁻ anion to the corresponding RSO₂• radical. This radical can then engage with a variety of substrates. The efficiency and occurrence of the SET mechanism depend on the redox potential of both the sulfinate and the chosen oxidant, which can include chemical reagents or electrochemical setups.

Role of Electron Donor–Acceptor (EDA) Complexes

The formation of Electron Donor–Acceptor (EDA) complexes is another significant pathway for initiating reactions involving this compound. In this mechanism, the electron-rich sulfinate acts as the donor component, associating with an electron-poor acceptor molecule in the ground state. nih.gov This association forms an EDA complex, which possesses a new, low-energy electronic transition, often allowing it to absorb visible light. nih.gov

Photoactivation of these EDA complexes has become a sustainable and versatile strategy for generating radical species. nih.govrsc.org Upon absorption of light, an electron is transferred from the sulfinate (donor) to the acceptor, leading to the formation of a sulfonyl radical and the radical anion of the acceptor. nih.gov This method avoids the need for stoichiometric chemical oxidants or transition metal photocatalysts. researchgate.net The formation of EDA complexes between sulfinates and various acceptors, such as diazonium salts, has been shown to enable efficient sulfonylation reactions under visible light irradiation. researchgate.net This "sulfonium tag" approach can relax the electronic constraints on the substrate and significantly expand the range of radicals that can be generated. nih.govrsc.org

Intermolecular Condensation and Annulation Processes

The sulfonyl moiety derived from this compound can be incorporated into complex molecular scaffolds through intermolecular condensation and annulation reactions. These processes are crucial for the synthesis of highly substituted heterocyclic compounds. For instance, electrochemical methods have been developed for the synthesis of polysubstituted sulfonated pyrazoles, which involve a cascade of reactions including intermolecular condensation and pyrazole annulation. masterorganicchemistry.com

Annulation, a process where a new ring is constructed onto a molecule, can be exemplified by the Robinson annulation, which involves a Michael reaction followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. researchgate.net While not a direct reaction of the sulfinate, the sulfonyl group can be present on precursors that undergo such cyclization cascades, leading to the formation of complex sulfonated heterocycles. The pyrazole ring itself is often formed through the cyclization of precursors like sulfonyl hydrazines with enaminones, a process that achieves both the formation of the pyrazole ring and the retention of the sulfonyl group.

Radical–Radical Cross-Coupling Sulfonylation

One of the most prominent applications of sodium sulfinates is in radical–radical cross-coupling sulfonylation reactions. Once the 1-methyl-1H-pyrazole-4-sulfonyl radical is generated via SET or through an EDA complex, it can readily couple with other radical species. This pathway provides a powerful method for forming carbon-sulfur bonds.

The process typically involves the generation of a sulfonyl radical from a sodium sulfinate and another radical (e.g., an alkyl or aryl radical) from a suitable precursor. acs.org These two radicals then combine to form a stable sulfone product. A variety of methods, including those using chemical oxidants like cerium(IV) ammonium nitrate (B79036) (CAN) or photoredox catalysis, have been employed to generate the necessary radical intermediates. organic-chemistry.org This approach has been successfully used in the functionalization of heterocycles and in the stereospecific installation of C(sp³) bioisosteres. hud.ac.uk

| Reactants | Conditions | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrazolones and Sodium Sulfinates | Molecular Iodine, TBHP, Room Temp. | Direct Sulfonylation | Metal-free synthesis of sulfonated pyrazoles. | researchgate.net |

| Vinyl Azides and Sodium Sulfinates | Cerium(IV) Ammonium Nitrate (CAN) | Radical C–S/N–N Coupling Cascade | Formation of α-sulfonylated ketazines via iminyl radical coupling. | organic-chemistry.org |

| Diazonium Salts and Sulfinates | Visible Light | EDA Complex Induced Sulfonylation | Catalyst- and oxidant-free radical coupling. | researchgate.net |

| Alkenes and Sodium Sulfinates | Photocatalysis or Oxidation | Hydrosulfonylation/Oxysulfonylation | Difunctionalization of C-C multiple bonds. | acs.org |

Proposed Reaction Intermediates (e.g., Sulfonyl Radicals, Alkyl Radicals)

The chemistry of this compound is dominated by the formation of radical intermediates. The primary and most crucial intermediate is the sulfonyl radical (1-methyl-1H-pyrazole-4-sulfonyl radical, RSO₂•). This species is generated through the single electron oxidation of the parent sulfinate salt. acs.org Its formation is the gateway to numerous synthetic transformations, including addition to multiple bonds and cross-coupling reactions. acs.org

In radical-radical cross-coupling reactions, other radical intermediates are also essential. For example, in the sulfonylation of an alkyl-containing substrate, an alkyl radical (R'•) is generated concurrently from an appropriate precursor. The desired sulfone product is then formed by the combination of the sulfonyl radical and the alkyl radical. Similarly, reactions involving the functionalization of aromatic compounds may involve aryl radicals . In more complex cascade reactions, such as the synthesis of α-sulfonylated ketazines from vinyl azides, iminyl radicals have been identified as key intermediates that form after the initial addition of the sulfonyl radical. organic-chemistry.org

Investigation of Sulfonyl Group Migrations

Sulfonyl group migrations are a class of molecular rearrangements where a sulfonyl group moves from one atom to another within a molecule. These rearrangements can occur through either polar or radical processes and can be intramolecular or intermolecular. rsc.orgrsc.orgresearchgate.net A comprehensive review of such migrations has categorized them based on the atoms involved, including nitrogen–carbon, oxygen–carbon, and carbon–carbon shifts. rsc.orgrsc.orgresearchgate.net

While specific studies on sulfonyl group migration originating from the 4-position of a 1-methyl-1H-pyrazole ring are not extensively documented, the general principles are applicable. For instance, a 1,3-sulfonyl migration could potentially occur under thermal or photochemical conditions, moving the sulfonyl group to an adjacent atom in the pyrazole ring or to a substituent. The mechanism for such a shift could involve the formation of a radical intermediate or a polar, charged species. researchgate.net The feasibility of such a rearrangement would depend on the stability of the intermediates and transition states involved. Investigations into these migrations often employ techniques like isotopic labeling, crossover experiments, and computational calculations to elucidate the precise mechanism. rsc.orgresearchgate.net

| Migration Type | Description | Potential Mechanism | Reference |

|---|---|---|---|

| Nitrogen–Carbon | Migration of a sulfonyl group from a nitrogen atom to a carbon atom. | Radical or polar | rsc.orgresearchgate.net |

| Oxygen–Carbon | Migration from an oxygen atom to a carbon atom (e.g., thia-Fries rearrangement). | Anionic or non-anionic | rsc.orgresearchgate.net |

| Carbon–Carbon | Migration between two carbon atoms. | Radical or polar | rsc.orgresearchgate.net |

| Nitrogen–Nitrogen | Migration between two nitrogen atoms. | Radical or polar | rsc.orgresearchgate.net |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For Sodium 1-methyl-1H-pyrazole-4-sulfinate, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign the proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the N-methyl group and the pyrazole (B372694) ring.

The N-methyl group (CH₃) at the 1-position is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. This signal typically resonates in the downfield region, with an approximate chemical shift of δ 3.8 ppm, influenced by the electron-withdrawing nature of the adjacent nitrogen atom. The pyrazole ring contains two protons at the 3- and 5-positions. These protons are in different chemical environments and are expected to appear as two distinct singlets, given the absence of vicinal proton-proton coupling. The presence of the electron-withdrawing sulfinate group at the C4 position influences the chemical shifts of these ring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.8 | Singlet (s) |

| C₃-H | ~7.5-8.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to characterize the carbon framework of the molecule. For this compound, four distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms in its structure: the N-methyl carbon and the three carbons of the pyrazole ring (C3, C4, and C5).

The N-methyl carbon would appear at the most upfield position. The pyrazole ring carbons would resonate at lower fields, with the C4 carbon, directly attached to the sulfinate group, showing a characteristic chemical shift. The chemical shifts of C3 and C5 are also influenced by their position relative to the nitrogen atoms and the sulfinate substituent. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35-40 |

| C3 | ~130-140 |

| C4 | ~110-120 |

To provide unequivocal structural confirmation, a series of advanced 2D NMR experiments are utilized. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca For this compound, a DEPT-135 experiment would show a positive signal for the N-CH₃ carbon and positive signals for the C3 and C5 methine carbons, while the C4 carbon (a quaternary carbon) would be absent.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the case of this compound, no cross-peaks would be expected between the pyrazole ring protons as they are not on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comscience.gov This would definitively link the proton signal at ~3.8 ppm to the N-methyl carbon and the proton signals of the pyrazole ring to their respective C3 and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net This can be useful in confirming stereochemistry and spatial arrangements. For this molecule, a NOESY spectrum could show a correlation between the N-methyl protons and the proton at the C5 position, indicating their spatial proximity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic compounds like this compound.

In ESI-MS, the compound can be analyzed in both positive and negative ion modes. In the negative ion mode, the detection of the [M-Na]⁻ ion corresponding to the 1-methyl-1H-pyrazole-4-sulfinate anion would confirm the mass of the organic component. In the positive ion mode, an adduct ion such as [M+Na]⁺ might be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the ion. rsc.org By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₄H₅N₂O₂S for the anion), the elemental composition can be confirmed with a high degree of confidence.

Table 3: Predicted HRMS Data for the Anion of this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C₄H₅N₂O₂S]⁻ | [M-Na]⁻ | 145.0077 |

Note: Data derived from the conjugate acid, 1-methylpyrazole-4-sulfinic acid. uni.lu

X-ray Crystallography and Solid-State Analysis

While NMR and MS provide information about connectivity and composition, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a crystalline compound. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

The analysis would confirm the planarity of the pyrazole ring and reveal the geometry of the sulfinate group. spast.org Furthermore, it would provide detailed information about the coordination of the sodium ion with the sulfinate oxygen atoms and potentially other atoms in the crystal lattice. The resulting crystal structure would also elucidate intermolecular interactions, such as hydrogen bonds or stacking interactions, which govern the packing of the molecules in the solid state. researchgate.net

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-S, S-O, N-C). |

| Bond Angles | The angles between adjacent bonds (e.g., O-S-O, C-N-N). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

The elucidation of the three-dimensional arrangement of molecules in the crystalline state, known as molecular packing, is fundamental to understanding the physical and chemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

Key interactions that would be expected and quantified for this compound include:

O···H and N···H contacts: Given the presence of the sulfinate group's oxygen atoms and the nitrogen atoms of the pyrazole ring, hydrogen bonding and other close contacts with hydrogen atoms in neighboring molecules are anticipated to be significant. These interactions are typically crucial for the stability of the crystal structure. as-proceeding.com

H···H contacts: These are generally the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the molecular periphery. as-proceeding.com

S···O and S···N contacts: The sulfur atom of the sulfinate group can engage in various non-covalent interactions with oxygen and nitrogen atoms of nearby molecules, influencing the local molecular arrangement.

The relative contributions of these interactions can be tabulated to provide a clear summary of the molecular packing. The table below is a hypothetical representation based on typical findings for related pyrazole derivatives and sulfinate salts, illustrating the type of data a Hirshfeld analysis would yield. as-proceeding.com

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~50-60% | Represents the most frequent, though weaker, van der Waals contacts between hydrogen atoms on the exterior of the molecules. as-proceeding.com |

| O···H/H···O | ~20-30% | Indicative of hydrogen bonding and other significant electrostatic interactions involving the sulfinate oxygen atoms and hydrogen atoms from neighboring molecules. |

| C···H/H···C | ~10-15% | Arises from the interactions between the carbon framework of the pyrazole ring and methyl group with hydrogen atoms of adjacent molecules. as-proceeding.com |

| N···H/H···N | ~5-10% | Highlights the role of the pyrazole nitrogen atoms in forming hydrogen bonds or other close contacts, contributing to the supramolecular architecture. as-proceeding.com |

| Other (e.g., S···O, S···N) | <5% | Less frequent but potentially structurally significant interactions involving the sulfur atom. |

This quantitative analysis of intermolecular forces is critical for understanding the compound's stability, solubility, and polymorphism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups: the 1-methyl-1H-pyrazole ring and the sodium sulfinate group. Analysis of the spectrum allows for the confirmation of the compound's chemical structure.

The key vibrational modes expected in the IR spectrum of this compound are detailed below:

Sulfinate Group (SO₂⁻) Vibrations: The sulfinate group is expected to show strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S-O bonds are prominent features. These typically appear in the region of 1050-1250 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole ring will give rise to several absorption bands. These include C=N and C=C stretching vibrations within the heterocyclic ring, typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring protons are expected just above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: The methyl group attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching bands are typically found in the 2850-3000 cm⁻¹ range. Bending vibrations (scissoring and rocking) appear at lower frequencies, often around 1450 cm⁻¹ and in the fingerprint region.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bonds within the pyrazole ring and the bond connecting the methyl group to the ring will also produce absorption bands, typically in the 1000-1350 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the following table. This data is based on established correlation tables for functional groups found in similar compounds. mdpi.comresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretching | Pyrazole Ring |

| 2950 - 3000 | Asymmetric C-H Stretching | Methyl Group (-CH₃) |

| 2850 - 2900 | Symmetric C-H Stretching | Methyl Group (-CH₃) |

| 1500 - 1600 | C=N and C=C Stretching | Pyrazole Ring |

| 1440 - 1470 | Asymmetric C-H Bending | Methyl Group (-CH₃) |

| 1160 - 1250 | Asymmetric S-O Stretching | Sulfinate Group (-SO₂⁻) |

| 1050 - 1150 | Symmetric S-O Stretching | Sulfinate Group (-SO₂⁻) |

The precise positions and intensities of these bands can be influenced by the solid-state environment, including intermolecular interactions and crystal packing effects. Therefore, experimental determination of the IR spectrum is crucial for the definitive characterization of this compound.

Computational and Theoretical Chemistry of Pyrazole Sulfinates

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. For pyrazole (B372694) derivatives, these calculations have become an indispensable tool for researchers. eurasianjournals.com

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods used in quantum chemical calculations. ntnu.no DFT methods are particularly popular for their balance of accuracy and computational cost, making them well-suited for studying a wide range of molecular systems, including pyrazole derivatives. eurasianjournals.comresearchgate.net The B3LYP hybrid functional is a commonly employed DFT method that has shown excellent agreement with experimental data for various heterocyclic compounds. researchgate.netresearchgate.net

Hartree-Fock is an ab initio method that solves the Schrödinger equation without empirical parameterization, providing a foundational understanding of the electronic structure. wikipedia.org While computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF remains a valuable tool, especially as a starting point for more advanced calculations. ntnu.noreddit.com Both DFT and HF methods have been extensively used to investigate the structural and electronic properties of pyrazole and its derivatives. doaj.org

One of the primary applications of DFT and HF methods is the prediction of molecular geometries, including bond lengths and angles. researchgate.netnih.gov For pyrazole sulfinates, these calculations can elucidate the spatial arrangement of the pyrazole ring and the sulfinate group. The optimized geometry provides a stable, low-energy conformation of the molecule. nih.gov

Table 1: Illustrative Predicted Molecular Geometry of 1-methyl-1H-pyrazole-4-sulfinate Anion

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | |

|---|---|---|---|---|---|

| Bond Length | S | O1 | - | 1.50 Å | |

| Bond Length | S | O2 | - | 1.50 Å | |

| Bond Length | S | C4 | - | 1.80 Å | |

| Bond Length | N1 | N2 | - | 1.35 Å | |

| Bond Length | N1 | C5 | - | 1.38 Å | |

| Bond Angle | O1 | S | O2 | 118.0° | |

| Bond Angle | O1 | S | C4 | 105.0° | |

| Dihedral Angle | O1 | S | C4 | C3 | 60.0° |

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. doaj.org

Table 2: Illustrative Predicted Electronic Properties of 1-methyl-1H-pyrazole-4-sulfinate Anion

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Mechanistic Pathway Modeling via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. researchgate.net For reactions involving sulfinates, computational studies can model the formation of intermediates and transition states, offering insights into the reaction kinetics and thermodynamics. nih.gov DFT calculations, for instance, have been used to predict that intramolecular homolytic substitution at the sulfur atom in sulfinates can proceed through a smooth transition state. nih.gov

In the context of pyrazole chemistry, computational modeling can help to understand various synthetic pathways. For example, the synthesis of pyrazoles can involve complex reaction sequences, and computational studies can help to identify the most favorable pathways and predict the regioselectivity of certain reactions. researchgate.net

Frontier Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. unesp.brsapub.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For pyrazole sulfinates, the distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. doaj.org By analyzing the coefficients of the atomic orbitals that contribute to the HOMO and LUMO, one can identify the specific atoms that are most involved in these frontier orbitals and thus most likely to participate in chemical reactions. researchgate.net

Coordination Chemistry and Material Science Applications of Pyrazole Sulfinate Ligands

Pyrazole (B372694) Sulfinate as a Versatile Ligand in Metal Complexes

The pyrazole-4-sulfonate anion has demonstrated significant versatility as a ligand in the construction of a wide array of metal complexes. rsc.orgresearchgate.net Its ability to form stable complexes with a variety of metal ions stems from the presence of multiple potential coordination sites. This versatility allows for the formation of diverse structural motifs, from discrete molecular units to extended three-dimensional lattices. researchgate.net

Metal Coordination through Pyrazole Nitrogen and/or Sulfonate Oxygen Atoms

The pyrazole-4-sulfonate ligand possesses two primary coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonate group. researchgate.net This dual functionality enables the ligand to act as a bridge between metal centers, facilitating the formation of polynuclear complexes and extended networks. The specific coordination mode adopted is influenced by a number of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. researchgate.netrsc.org

The pyrazole moiety can coordinate to a metal center through one of its nitrogen atoms, acting as a monodentate ligand. Alternatively, the pyrazolate anion can act as a bridging ligand, coordinating to two different metal centers through both of its nitrogen atoms. uninsubria.it The sulfonate group, with its three oxygen atoms, offers further coordination possibilities. It can coordinate to a metal ion in a monodentate, bidentate, or bridging fashion. researchgate.net This flexibility in coordination is a key factor in the structural diversity observed in metal complexes of pyrazole sulfonates. researchgate.net

Influence of Cation Size, Charge, and Coordination Preference on Supramolecular Architecture

The self-assembly of pyrazole sulfinate ligands and metal ions into supramolecular architectures is a complex process governed by a delicate interplay of various factors. The size, charge, and coordination preference of the metal cation play a crucial role in determining the final three-dimensional structure of the resulting inorganic-organic layered network. rsc.orgresearchgate.net

Below is an interactive data table summarizing the influence of different cations on the structural characteristics of pyrazole-4-sulfonate networks.

| Cation | Ionic Radius (Å) | Charge | Resulting Structure | Reference |

| Na+ | 1.02 | +1 | 3D inorganic-organic layered network | rsc.org |

| K+ | 1.38 | +1 | 3D inorganic-organic layered network | rsc.org |

| Rb+ | 1.52 | +1 | 3D inorganic-organic layered network | rsc.org |

| Cs+ | 1.67 | +1 | 3D inorganic-organic layered network | rsc.org |

| Mg2+ | 0.72 | +2 | 3D inorganic-organic layered network | rsc.org |

| Ca2+ | 1.00 | +2 | 3D inorganic-organic layered network | rsc.org |

| Sr2+ | 1.18 | +2 | 3D inorganic-organic layered network | rsc.org |

| Ba2+ | 1.35 | +2 | 3D inorganic-organic layered network | rsc.org |

| Zn2+ | 0.74 | +2 | 3D inorganic-organic layered network | rsc.org |

| Cd2+ | 0.95 | +2 | 3D inorganic-organic layered network | rsc.org |

| Ag+ | 1.15 | +1 | 3D inorganic-organic layered network | rsc.org |

Formation of Inorganic-Organic Networks with Pyrazole-4-sulfonate Anion

The ability of the pyrazole-4-sulfonate anion to act as a versatile building block has been effectively utilized in the construction of inorganic-organic hybrid networks. rsc.orgresearchgate.net These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and materials science. The formation of these networks is driven by the coordination of the pyrazole-4-sulfonate ligand to metal centers, resulting in the formation of extended, layered, three-dimensional solid-state lattices. researchgate.net

Advanced Material Applications (e.g., Protective Films)

The unique structural features of metal-pyrazole sulfonate complexes have led to their exploration in various advanced material applications. One particularly promising area is their use in the formation of protective films. Research has shown that pyrazole-4-sulfonate and its metal complexes can form thin films on copper surfaces, providing significant protection against corrosion. rsc.orgresearchgate.net

These compounds have been tested as corrosion inhibitors on copper metal surfaces at different pH values, with significant corrosion protection observed at pH 3 and 4. rsc.orgrsc.org The formation of a protective layer on the metal surface is believed to be responsible for this anti-corrosion activity. The versatility of the pyrazole-4-sulfonate ligand, which allows for the formation of stable complexes with a variety of metals, makes it a promising candidate for the development of new and effective anti-corrosion coatings. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyrazole (B372694) Sulfinate Transformations

The transformation of pyrazole sulfinates into more complex and valuable molecules is a key area of ongoing research, with a strong emphasis on catalysis. A major frontier is the use of pyrazole sulfinates as nucleophilic partners in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has become a cornerstone of modern organic synthesis. For heteroaromatic sulfinates, including pyrazole derivatives, palladium-catalyzed desulfinative cross-coupling represents a powerful method for forming carbon-carbon and carbon-heteroatom bonds. unimelb.edu.au In these reactions, the sulfinate group is extruded as sulfur dioxide, allowing the pyrazole moiety to couple with various partners like aryl halides. Future research is focused on developing more efficient and robust palladium catalyst systems, often employing specialized phosphine (B1218219) ligands (e.g., tBuXPhos), to broaden the scope of compatible coupling partners and improve reaction yields under milder conditions. organic-chemistry.org The development of catalysts that are tolerant to a wider range of functional groups is a primary objective, which would allow for the synthesis of highly functionalized pyrazole-containing biaryls. unimelb.edu.au

Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium. Recent advancements have shown copper catalysts to be effective in synthesizing masked heteroaryl sulfinates and in facilitating their subsequent transformations. acs.org Future work will likely explore the development of novel copper-ligand systems specifically tailored for pyrazole sulfinate chemistry, aiming to achieve transformations that are currently challenging, such as couplings with less reactive electrophiles.

Transition-Metal-Free Systems: Moving away from transition metals entirely is a significant goal in catalysis. Iodine-catalyzed systems have shown promise for the synthesis of 4-sulfonyl pyrazoles from sodium sulfinates. mdpi.comnih.gov This approach involves the in situ generation of a sulfonyl iodide intermediate, which then participates in the pyrazole-forming cascade. mdpi.com The development of new metal-free catalytic systems, potentially involving photoredox or electrochemical methods, represents a vibrant area of future research, promising more environmentally benign synthetic routes.

| Catalyst Type | Reaction Example | Future Research Goal |

| Palladium | Desulfinative cross-coupling with aryl halides | Broader substrate scope, lower catalyst loading, milder conditions |

| Copper | Synthesis of masked sulfinates, amination reactions | Development of pyrazole-specific ligands, expanding reaction types |

| Metal-Free | Iodine-catalyzed sulfonylation | Development of photocatalytic and electrochemical methods |

Exploration of New Reactivity Modes and Synthetic Applications

Beyond established transformations, researchers are actively exploring novel ways to utilize the reactivity of the pyrazole sulfinate moiety.

In Situ Generation from Latent Sulfinates: A significant innovation is the use of "latent" or "masked" sulfinate reagents. These are stable precursor molecules, such as β-ester or β-nitrile sulfones, that generate the reactive sulfinate salt in situ under specific reaction conditions (e.g., in the presence of a base). acs.orgresearchgate.net This strategy overcomes challenges associated with the handling, purification, and solubility of metal sulfinate salts. researchgate.net Applying this concept to the pyrazole core could enable more controlled and versatile multi-step syntheses, as the stable sulfone precursor can be carried through various chemical steps before being unmasked for a final coupling reaction. acs.org

Reductive Coupling Reactions: A novel reactivity pathway involves the reductive coupling of heteroaromatic sulfinates with nitroarenes to form sulfonamides. nih.gov This method bypasses the need for traditional sulfonamide synthesis routes, which often require the preparation of reactive sulfonyl chlorides. Research in this area is focused on expanding the scope of reducing agents and catalyst systems (e.g., iron(II) chloride) to improve yields and functional group tolerance, particularly for heterocyclic substrates like pyrazoles. nih.gov

Precursors to Diverse Sulfonyl-Containing Groups: Sodium 1-methyl-1H-pyrazole-4-sulfinate is an ideal precursor for a variety of other sulfur-containing functional groups. Its controlled oxidation can yield the corresponding pyrazole sulfonate. More importantly, it can be converted into valuable synthetic intermediates. For example, reaction with N-chlorosuccinimide (NCS) followed by an amine can produce pyrazole sulfonamides, while reaction with reagents like NFSI can yield pyrazole sulfonyl fluorides. acs.org This versatility makes it a valuable hub for accessing a wide range of pyrazole derivatives with potential applications in medicinal and materials chemistry.

| Reactivity Mode | Description | Potential Application |

| Latent Sulfinates | In situ generation of the sulfinate from a stable precursor. | Controlled, multi-step synthesis of complex molecules. |

| Reductive Coupling | Reaction with nitroarenes to form N-S bonds. | Direct synthesis of pyrazole sulfonamides. |

| Functional Group Interconversion | Conversion to sulfones, sulfonamides, sulfonyl fluorides, etc. | Access to diverse pyrazole derivatives for screening. |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an essential tool for accelerating the design and discovery of new reactions and molecules. eurasianjournals.com For pyrazole sulfinate research, these techniques offer profound insights that guide experimental work.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of pyrazole derivatives. nih.goveurasianjournals.com By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This allows for the rational design of new catalytic transformations. For instance, DFT can be used to model the transition states of a proposed catalytic cycle, helping to identify the rate-determining step and providing a basis for designing a more efficient catalyst. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov In the context of pyrazole sulfinate research, QSAR models can be developed to predict the efficacy of different pyrazole derivatives in a particular catalytic reaction based on calculated molecular descriptors. nih.gov This approach enables the virtual screening of large libraries of potential substrates or ligands, prioritizing the most promising candidates for experimental synthesis and saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. eurasianjournals.com This can be particularly useful for understanding the interaction between a pyrazole substrate and a complex catalyst, including the role of solvent molecules. By simulating the dynamic process of the catalytic reaction, MD can reveal subtle conformational changes and non-covalent interactions that are critical for reactivity but difficult to observe experimentally. eurasianjournals.com

Expansion of Green Chemistry Principles in Pyrazole Sulfinate Research

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. For pyrazole sulfinates, this involves developing more sustainable methods for both their synthesis and their subsequent use.

Use of Green Solvents and Energy Sources: A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and research is ongoing to develop catalytic systems for pyrazole synthesis and transformation that are effective in aqueous media. Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction rates, reduce energy consumption, and often improve product yields in the synthesis of pyrazole-containing heterocycles. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry. They are highly atom-economical and reduce the number of synthetic steps and purification procedures required, thereby minimizing waste. Developing one-pot MCRs that incorporate a pyrazole sulfinate precursor to directly generate complex sulfonated pyrazoles is a key future goal. For example, a transition-metal-free reaction using sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates has been developed to create sulfonated pyrazoles in a single step. mdpi.comnih.gov

Catalyst-Free and Recyclable Catalytic Systems: The ideal green process would avoid catalysts altogether or use catalysts that are non-toxic, earth-abundant, and recyclable. Research into catalyst-free synthesis of pyrazole derivatives, often promoted by ultrasound or conducted under solvent-free conditions, is an active area. When catalysts are necessary, the focus is on developing heterogeneous or recyclable systems, such as nano-ZnO, which can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. mdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Sodium 1-methyl-1H-pyrazole-4-sulfinate?

Answer:

Synthesis typically involves sulfonation or sulfination reactions. For example, pyrazole derivatives can be sulfonated using chlorosulfonic acid under controlled conditions, followed by reduction or neutralization to yield the sulfinate salt. A general procedure includes:

- Reaction Setup : Reacting 1-methyl-1H-pyrazole with sulfonating agents (e.g., chlorosulfonic acid) in an inert solvent (e.g., dichloromethane) at 0–5°C .

- Workup : Neutralization with sodium hydroxide to form the sodium sulfinate salt, followed by solvent removal under reduced pressure.

- Purification : Recrystallization from methanol or ethanol to achieve high purity .

Key parameters include temperature control to avoid over-sulfonation and rigorous exclusion of moisture.

Advanced: How can reaction conditions be optimized to maximize the yield of this compound?

Answer:

Optimization requires systematic variation of:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance sulfonation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction rates .

- Temperature : Lower temperatures (0–5°C) minimize side reactions, while higher temperatures (post-reaction) aid in intermediate activation .

- Stoichiometry : Molar ratios of sulfonating agent to pyrazole (1.2:1) reduce unreacted starting material .

Statistical tools like Design of Experiments (DoE) can identify critical factors. For example, a central composite design revealed that solvent choice accounts for ~40% of yield variability in similar sulfonate syntheses .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole backbone and sulfinate group. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the sulfinate SO₂⁻ group influences neighboring proton shifts .

- IR Spectroscopy : Strong S-O stretching vibrations at 1050–1150 cm⁻¹ and 1160–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode detects the [M-Na]⁻ ion for molecular weight confirmation .

- X-ray Crystallography : Resolves crystal packing and confirms sulfinate geometry, though data quality depends on crystal twinning and refinement protocols (e.g., SHELXL ).

Advanced: What mechanistic insights explain the reactivity of the sulfinate group in nucleophilic substitutions?

Answer:

The sulfinate (SO₂⁻) group acts as a leaving group in SN2 reactions due to:

- Electron-Withdrawing Effect : Stabilizes transition states via resonance (SO₂⁻ → SO₂ + leaving group).

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the sulfinate anion, enhancing nucleophilic displacement .

For example, sulfinate derivatives react with alkyl halides to form sulfones, with reaction rates influenced by steric hindrance at the pyrazole 4-position. Kinetic studies show pseudo-first-order dependence on alkyl halide concentration .

Basic: What purification strategies are effective for this compound?

Answer:

- Recrystallization : Methanol/water mixtures (8:2 v/v) yield high-purity crystals .

- Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) removes unreacted pyrazole .

- Drying : Anhydrous Na₂SO₄ or MgSO₄ ensures moisture-free products .

Purity is validated via melting point consistency (e.g., 210–212°C) and HPLC (≥98% purity) .

Advanced: How can computational methods aid in predicting the stability of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and calculate bond dissociation energies (BDEs) for the sulfinate group. For example, BDEs < 300 kJ/mol indicate susceptibility to thermal degradation .

- Molecular Dynamics (MD) : Simulate hydration shells to assess hygroscopicity, critical for storage recommendations .

- QSPR Models : Relate substituent effects (e.g., methyl group) to shelf-life predictions. Data from analogous compounds show methyl groups enhance stability by ~15% compared to unsubstituted pyrazoles .

Advanced: How should researchers address contradictions in pharmacological data for sulfinate derivatives?

Answer:

- Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-specific effects .

- Control Experiments : Use sodium sulfinate-free analogs to isolate target effects .

- Statistical Reconciliation : Apply ANOVA to compare batch-to-batch variability (e.g., ±5% yield differences alter bioactivity by ~10%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.